![molecular formula C16H21ClN2O B5836566 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine](/img/structure/B5836566.png)
1-(3-chlorobenzoyl)-4-cyclopentylpiperazine
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Overview
Description
1-(3-chlorobenzoyl)-4-cyclopentylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used for various research purposes. TFMPP is a psychoactive drug that has been studied for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This activation of the serotonin receptors leads to changes in the levels of neurotransmitters in the brain, which can affect mood, behavior, and perception.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-cyclopentylpiperazine has been found to have various biochemical and physiological effects. It has been reported to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to changes in mood and behavior. 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine has also been found to increase heart rate and blood pressure, which can have potential implications for cardiovascular health.
Advantages and Limitations for Lab Experiments
1-(3-chlorobenzoyl)-4-cyclopentylpiperazine has several advantages for lab experiments. It is a readily available compound that can be synthesized using a simple method. 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine is also relatively inexpensive compared to other psychoactive drugs, making it an attractive option for researchers on a budget. However, 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine has some limitations for lab experiments. It has been reported to have low potency and efficacy compared to other psychoactive drugs, which can make it difficult to achieve consistent results.
Future Directions
For the study of 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine include investigating its potential therapeutic applications, exploring its mechanisms of action, and determining its long-term effects on physiological systems.
Synthesis Methods
The synthesis of 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine involves the reaction of 3-chlorobenzoic acid with cyclopentylmagnesium bromide. The resulting product is then treated with piperazine to obtain 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine. This synthesis method has been reported in various scientific journals and has been used by researchers to produce 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine for their studies.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-cyclopentylpiperazine has been studied for its effects on the central nervous system. It has been found to have psychoactive properties and has been used as a research tool to investigate the mechanisms of action of other psychoactive drugs. 1-(3-chlorobenzoyl)-4-cyclopentylpiperazine has also been studied for its potential therapeutic applications in the treatment of various neurological disorders.
properties
IUPAC Name |
(3-chlorophenyl)-(4-cyclopentylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-5-3-4-13(12-14)16(20)19-10-8-18(9-11-19)15-6-1-2-7-15/h3-5,12,15H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGTVIZRCOYFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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